molecular formula C6H11ClN2O B1376617 3-Ethyl-5-methyl-1,2-oxazol-4-amine hydrochloride CAS No. 1423032-26-1

3-Ethyl-5-methyl-1,2-oxazol-4-amine hydrochloride

Cat. No. B1376617
CAS RN: 1423032-26-1
M. Wt: 162.62 g/mol
InChI Key: HRZJYDJOTAWKMM-UHFFFAOYSA-N
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Description

3-Ethyl-5-methyl-1,2-oxazol-4-amine hydrochloride, also known as EMOH, is an organic compound that has been used in a variety of research applications. It is a white, odorless, crystalline powder that is soluble in water and ethanol. EMOH is a derivative of the oxazole ring, a five-membered heterocyclic compound with one nitrogen atom and four carbon atoms. EMOH is a useful reagent in organic synthesis and has been used in the preparation of a variety of heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel Compounds

Researchers Kattimani, Kamble, Kariduraganavar, Dorababu, and Hunnur (2013) synthesized a series of novel compounds, including 2-(4-chlorophenyl)-5-methyl-4-(2-amine/oxy-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one derivatives. They evaluated their in vitro anticancerous action against various human tumor cell lines, with promising activity in leukemia, lung cancer, renal cancer, and others (Kattimani et al., 2013).

Aqueous Phase Synthesis and Antimicrobial Activity of Novel Azo Dyes

Banpurkar, Wazalwar, and Perdih (2018) synthesized 3-Methyl-4 H -isoxazol-5-one and its derivatives, demonstrating significant antibacterial and antifungal activity against various microorganisms, including Staphylococcus aureus and Candida albicans (Banpurkar et al., 2018).

Synthesis and Antimicrobial Activities of New 1,2,4-Triazole Derivatives

Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, and Demirbas (2007) explored the synthesis of various 1,2,4-triazole derivatives with significant antimicrobial activities against test microorganisms (Bektaş et al., 2007).

Preparation and Characterization of Novel Heterocyclic Compounds

Mehta (2016) described the synthesis, structure determination, and antibacterial activity evaluation of novel heterocyclic compounds having specific fragments, showing good antibacterial activity against various bacteria including Pseudomonas aeruginosa and Escherichia coli (Mehta, 2016).

properties

IUPAC Name

3-ethyl-5-methyl-1,2-oxazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c1-3-5-6(7)4(2)9-8-5;/h3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZJYDJOTAWKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-5-methyl-1,2-oxazol-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-5-methyl-1,2-oxazol-4-amine hydrochloride
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3-Ethyl-5-methyl-1,2-oxazol-4-amine hydrochloride
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3-Ethyl-5-methyl-1,2-oxazol-4-amine hydrochloride
Reactant of Route 4
3-Ethyl-5-methyl-1,2-oxazol-4-amine hydrochloride
Reactant of Route 5
3-Ethyl-5-methyl-1,2-oxazol-4-amine hydrochloride
Reactant of Route 6
3-Ethyl-5-methyl-1,2-oxazol-4-amine hydrochloride

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